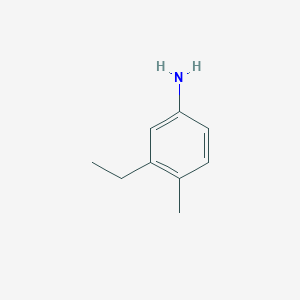
3-エチル-4-メチルアニリン
説明
3-Ethyl-4-methylaniline is an organic compound with the molecular formula C9H13N. It is an aromatic amine, characterized by the presence of an ethyl group at the third position and a methyl group at the fourth position on the benzene ring, along with an amino group. This compound is of interest due to its applications in various fields, including organic synthesis and material science.
科学的研究の応用
アニリンのメチル化
3-エチル-4-メチルアニリンは、アニリンのメチル化に使用できます。 シクロメタル化ルテニウム錯体は、メタノールによるアニリンの効率的なメチル化を可能にし、選択的にN-メチルアニリンを与える 。 この水素自動転移法は、穏やかな条件(60°C)で実用的な方法(NaOHを塩基として)で進行する 。
3,4-ジヒドロキナゾリンの合成
3-エチル-4-メチルアニリンは、3,4-ジヒドロキナゾリンの合成に使用できます。 ポリリン酸で活性化したニトロアルカンは、さまざまな求核性アミンとの反応で効率的な求電子剤として働く 。 この戦略は、容易に入手可能な2-(アミノメチル)アニリンから3,4-ジヒドロキナゾリンを合成するための革新的な合成アプローチを開発するために採用された 。
無触媒反応
3-エチル-4-メチルアニリンは無触媒反応に使用できます。 これらには、直接求核置換反応とアルイン中間体による求核置換反応が含まれる 。
ニトロアリーレンの還元
3-エチル-4-メチルアニリンは、ニトロアリーレンの還元に使用できます 。 これは、アニリンの合成における重要なステップである 。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-methylaniline typically involves
生物活性
3-Ethyl-4-methylaniline, a compound with the chemical formula CHN, is an aromatic amine that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and immunomodulatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
3-Ethyl-4-methylaniline is characterized by an ethyl group and a methyl group attached to a phenyl ring, making it a substituted aniline. Its structure can be represented as follows:
This configuration contributes to its reactivity and interaction with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 3-ethyl-4-methylaniline exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, a study highlighted the compound's ability to inhibit bacterial DNA polymerases, which are crucial for bacterial DNA replication. The minimum inhibitory concentrations (MICs) for effective derivatives ranged from 2.5 to 10 µg/ml against Staphylococcus aureus, while showing no activity against Gram-negative bacteria like Escherichia coli .
Table 1: Antibacterial Activity of 3-Ethyl-4-methylaniline Derivatives
| Compound | Target Bacteria | MIC (µg/ml) | Notes |
|---|---|---|---|
| 3-Ethyl-4-methylaniline derivative | Staphylococcus aureus | 2.5 - 10 | Potent inhibitor of DNA polymerase IIIC |
| 3-Ethyl-4-methylaniline derivative | E. coli | No activity | Ineffective against Gram-negative bacteria |
Antifungal Activity
In addition to its antibacterial properties, 3-ethyl-4-methylaniline has shown antifungal activity. Research indicates that certain derivatives can inhibit the growth of fungi such as Candida albicans. The mechanism of action appears to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis, which is essential for maintaining fungal cell integrity .
Immunomodulatory Effects
The immunomodulatory potential of 3-ethyl-4-methylaniline has also been explored. In animal models, compounds derived from this amine have been observed to modulate immune responses by enhancing the activity of macrophages and promoting cytokine production. This suggests a potential role in therapeutic applications aimed at enhancing immune function or combating immunosuppression .
Case Studies
Several case studies have documented the biological activities of 3-ethyl-4-methylaniline:
- Case Study on Antibacterial Efficacy : A study conducted on mice infected with S. aureus demonstrated that treatment with specific derivatives resulted in significant reductions in bacterial load, suggesting effective in vivo antibacterial properties .
- Immunotoxicity Assessment : An assessment highlighted the compound's safety profile concerning immunotoxicity, indicating that while it possesses biological activity, it does not significantly impair immune function at therapeutic doses .
特性
IUPAC Name |
3-ethyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPYKGJAQCIPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551805 | |
| Record name | 3-Ethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104715-64-2 | |
| Record name | 3-Ethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3-ethyl-4-methylaniline into the uracil scaffold affect the antibacterial activity of the resulting compounds?
A: The research demonstrates that incorporating 3-ethyl-4-methylaniline at the 6-position of the uracil ring is crucial for the inhibitory activity against bacterial DNA polymerase IIIC (pol IIIC) and the growth of Gram-positive bacteria. [] The study synthesized a series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs) and found that many acted as potent competitive inhibitors of pol IIIC, a key enzyme in bacterial DNA replication. The presence of 3-ethyl-4-methylaniline, along with specific 3-substituents on the uracil ring, was essential for this inhibitory activity and the observed antibacterial effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















